N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE
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Overview
Description
N-[benzotriazol-1-yl(phenyl)methyl]benzamide is a chemical compound with the molecular formula C20H16N4O. It is known for its versatile applications in various fields, including pharmaceuticals, material science, and organic synthesis. The compound is characterized by the presence of a benzotriazole group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[benzotriazol-1-yl(phenyl)methyl]benzamide typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-[benzotriazol-1-yl(phenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[benzotriazol-1-yl(phenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Allyl samarium bromide is commonly used for substitution reactions.
Oxidation: Potassium permanganate in an acidic medium is used for oxidation.
Reduction: Sodium borohydride in methanol is used for reduction.
Major Products
The major products formed from these reactions include substituted benzamides, oxidized derivatives, and various heterocyclic compounds .
Scientific Research Applications
N-[benzotriazol-1-yl(phenyl)methyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[benzotriazol-1-yl(phenyl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazole group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
- N-(1H-Benzotriazol-1-ylphenylmethyl)benzamide
Uniqueness
N-[benzotriazol-1-yl(phenyl)methyl]benzamide stands out due to its unique combination of a benzotriazole group and a benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is a compound of significant interest due to its unique structural properties and biological activities. This compound combines a benzotriazole moiety with a benzamide, which is known to enhance its pharmacological potential. The following sections will explore the biological activity of this compound, including its antimicrobial, antifungal, and anti-inflammatory properties, as well as its interactions with various biological targets.
Structure
The molecular structure of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide features:
- Benzotriazole Ring : Known for its electron-withdrawing properties, which enhances the biological activity of compounds.
- Benzamide Group : Contributes to the compound's stability and solubility.
Molecular Formula
The molecular formula of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is C16H15N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.
Antimicrobial Properties
Research has indicated that compounds similar to N-(1H-benzotriazol-1-ylphenylmethyl)benzamide exhibit notable antimicrobial activity. For instance:
- Bacterial Activity : Studies have shown that benzotriazole derivatives can be effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in some derivatives enhances their bactericidal effect .
Compound Name | Activity | Bacterial Strains Tested |
---|---|---|
4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Potent antimicrobial | Bacillus subtilis, E. coli |
N-acyl-1H-benzotriazoles | Bactericidal | Various strains |
Antifungal Activity
The compound has also demonstrated antifungal properties. Research indicates that benzotriazole derivatives inhibit fungal growth by targeting essential enzymes involved in sterol biosynthesis:
- CYP51 Inhibition : Compounds like N-(1H-benzotriazol-1-ylphenylmethyl)benzamide act by inhibiting the fungal enzyme CYP51, crucial for ergosterol production in fungal cell membranes .
Anti-inflammatory Properties
The anti-inflammatory potential of N-(1H-benzotriazol-1-ylphenylmethyl)benzamide is supported by studies showing that benzotriazole derivatives can modulate inflammatory pathways:
- Mechanism : The electron-withdrawing nature of the benzotriazole moiety may stabilize reactive intermediates during inflammatory processes, leading to reduced inflammation .
Study 1: Inhibition of HCV Helicase
A study focused on the synthesis and biological activity of benzotriazole analogues showed that certain derivatives exhibited significant inhibitory activity against the helicase of Hepatitis C Virus (HCV). The most active compounds had IC50 values around 6.5 µM when tested against HCV helicase .
Study 2: Antimicrobial Screening
In a comprehensive screening of various benzotriazole compounds for antimicrobial activity, several showed promising results against both Gram-positive and Gram-negative bacteria. The study utilized the cup plate diffusion method to evaluate efficacy against multiple strains .
Study 3: Antiparasitic Activity
Research demonstrated that derivatives of benzotriazole exhibited dose-dependent inhibitory effects on Trypanosoma cruzi, with certain compounds showing over 95% effectiveness at specific concentrations. This highlights the potential for developing new antiparasitic therapies based on benzotriazole structures .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQZKAOOILSOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395614 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-48-8 |
Source
|
Record name | N-[(1H-Benzotriazol-1-yl)(phenyl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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